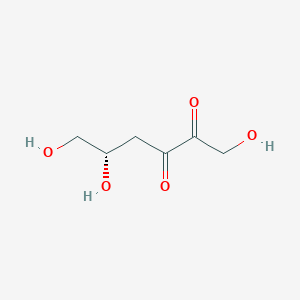
(5S)-1,5,6-Trihydroxyhexane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-1,5,6-Trihydroxyhexane-2,3-dione is an organic compound with the molecular formula C6H10O5 It is a derivative of hexane, characterized by the presence of three hydroxyl groups and two keto groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-1,5,6-Trihydroxyhexane-2,3-dione typically involves the oxidation of hexane derivatives. One common method is the hydroxylation of hexane-2,3-dione using specific oxidizing agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperatures to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-1,5,6-Trihydroxyhexane-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in polyols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Polyols.
Substitution Products: Esters, ethers.
Applications De Recherche Scientifique
(5S)-1,5,6-Trihydroxyhexane-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which (5S)-1,5,6-Trihydroxyhexane-2,3-dione exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially altering their activity. The keto groups may participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane-2,3-dione: Lacks the additional hydroxyl groups, resulting in different chemical properties.
1,2,3-Trihydroxyhexane: Differs in the position of hydroxyl groups, affecting its reactivity and applications.
Hexane-1,6-dione: Contains keto groups at different positions, leading to distinct chemical behavior.
Uniqueness
(5S)-1,5,6-Trihydroxyhexane-2,3-dione is unique due to the specific arrangement of hydroxyl and keto groups, which confer distinct chemical properties and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields.
Propriétés
Numéro CAS |
64623-59-2 |
|---|---|
Formule moléculaire |
C6H10O5 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
(5S)-1,5,6-trihydroxyhexane-2,3-dione |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h4,7-9H,1-3H2/t4-/m0/s1 |
Clé InChI |
OKVIFNQBEGMUGM-BYPYZUCNSA-N |
SMILES isomérique |
C([C@@H](CO)O)C(=O)C(=O)CO |
SMILES canonique |
C(C(CO)O)C(=O)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



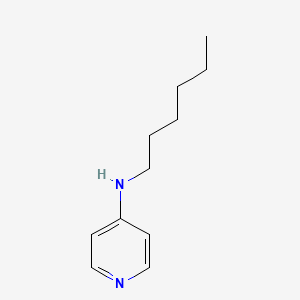
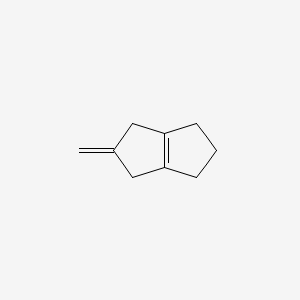


![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
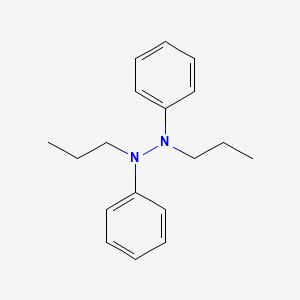
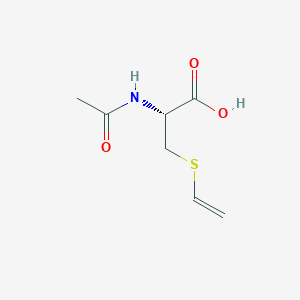
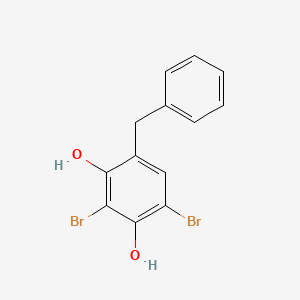
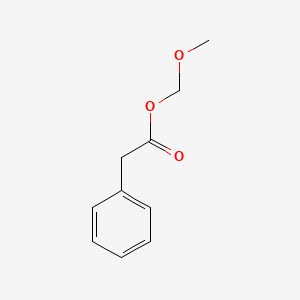
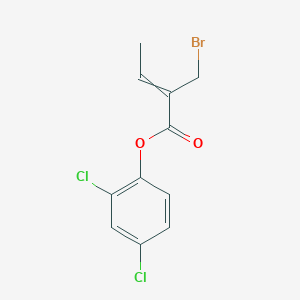
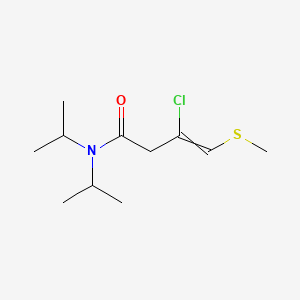
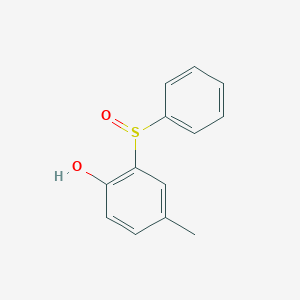
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
